1-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}-4-phenylpiperazine
Overview
Description
1-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}-4-phenylpiperazine is a complex organic compound that features a pyrazole ring substituted with a chlorinated benzoyl group and a phenylpiperazine moiety
Preparation Methods
The synthesis of 1-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}-4-phenylpiperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine derivatives with acetylenic ketones.
Introduction of the chlorinated benzoyl group: This step involves the reaction of the pyrazole intermediate with 4-chlorobenzoyl chloride under basic conditions.
Coupling with phenylpiperazine: The final step involves coupling the chlorinated pyrazole derivative with phenylpiperazine using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity while maintaining cost-effectiveness and safety.
Chemical Reactions Analysis
1-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}-4-phenylpiperazine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or dimethylformamide (DMF), and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}-4-phenylpiperazine involves its interaction with specific molecular targets and pathways. For instance, its antileishmanial activity is attributed to its ability to inhibit the enzyme dihydrofolate reductase (DHFR), which is crucial for the survival of the Leishmania parasite . The compound’s binding to the active site of DHFR disrupts the parasite’s folate metabolism, leading to its death.
Comparison with Similar Compounds
1-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}-4-phenylpiperazine can be compared with other pyrazole derivatives such as:
4-bromo-1H-pyrazole: Known for its use in the synthesis of pharmaceutical compounds.
3(5)-substituted pyrazoles: These compounds exhibit tautomerism and are used as precursors in the synthesis of condensed heterocyclic systems.
The uniqueness of this compound lies in its specific substitution pattern and the combination of the pyrazole and phenylpiperazine moieties, which contribute to its distinct pharmacological profile.
Properties
IUPAC Name |
[4-[(4-chloropyrazol-1-yl)methyl]phenyl]-(4-phenylpiperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O/c22-19-14-23-26(16-19)15-17-6-8-18(9-7-17)21(27)25-12-10-24(11-13-25)20-4-2-1-3-5-20/h1-9,14,16H,10-13,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVXLWYCBOZHTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)CN4C=C(C=N4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901134146 | |
Record name | Methanone, [4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl](4-phenyl-1-piperazinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901134146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
514800-81-8 | |
Record name | Methanone, [4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl](4-phenyl-1-piperazinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=514800-81-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanone, [4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl](4-phenyl-1-piperazinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901134146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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